3-broMo-6-Methyl-1H-indole-5-carbonitrile

Description

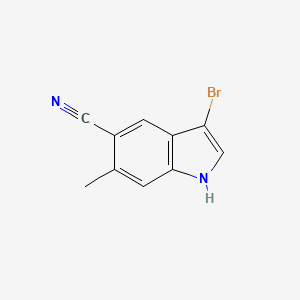

3-Bromo-6-methyl-1H-indole-5-carbonitrile is a halogenated indole derivative featuring a bromine atom at position 3, a methyl group at position 6, and a carbonitrile substituent at position 5. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.

Properties

Molecular Formula |

C10H7BrN2 |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

3-bromo-6-methyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H7BrN2/c1-6-2-10-8(3-7(6)4-12)9(11)5-13-10/h2-3,5,13H,1H3 |

InChI Key |

CTYYNHNUPKPGEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)C(=CN2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile typically involves the bromination of 6-Methyl-1H-indole-5-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-6-Methyl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-6-Methyl-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile and Structural Analogs

Substituent Effects on Physicochemical Properties

- Electronic Effects: The bromo group in the target compound is electron-withdrawing, reducing electron density at position 3 and directing electrophilic substitution to other positions. In contrast, the dimethylamino group in is strongly electron-donating, activating the ring for further reactions. Carbonitrile at position 5 (target) versus position 2 (): The para-positioned CN in the target compound may stabilize negative charge via resonance, influencing reactivity in nucleophilic aromatic substitution.

- Solubility and Lipophilicity: The methyl group in the target compound increases lipophilicity (LogP ~2.5*), favoring membrane permeability. The hydroxy group in enhances polarity, making it more water-soluble than the target compound.

Spectral Data and Characterization

- IR Spectroscopy : Carbonitrile groups in all analogs show characteristic peaks near 2190 cm⁻¹ . The target compound’s NH stretch (~3320 cm⁻¹) aligns with indole derivatives .

- NMR : Aromatic protons in brominated indoles (e.g., δ7.68 in ) experience deshielding due to electron-withdrawing effects. The target’s methyl group at C6 would cause upfield shifts (~δ2.0–2.5 for CH₃).

Biological Activity

3-Bromo-6-Methyl-1H-Indole-5-Carbonitrile is a synthetic compound belonging to the indole family, characterized by its unique structural features: a bromine atom at the 3-position, a methyl group at the 6-position, and a carbonitrile group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 250.1 g/mol. The presence of the bromine atom enhances its electrophilic properties, while the carbonitrile group can participate in various nucleophilic reactions, making it a versatile intermediate for organic synthesis.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity : Some studies have shown that indole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, compounds related to indoles have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA .

- Kinase Inhibition : The compound has been investigated for its potential as a DYRK1A inhibitor. In vitro studies revealed that certain analogs of indole-3-carbonitriles exhibited submicromolar activity against DYRK1A, suggesting that this compound may similarly interact with this target .

- Cytotoxicity : Preliminary assessments indicate that some derivatives exhibit minimal cytotoxicity in cell culture assays, maintaining cell viability even at concentrations exceeding their IC50 values for kinase inhibition . This aspect is crucial for evaluating their therapeutic potential.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects.

- Cell Signaling Pathways : By influencing signaling pathways associated with cell proliferation and apoptosis, indoles can potentially affect cancer cell growth and survival.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-1H-Indole | Lacks carbonitrile group; simpler structure | Moderate antibacterial |

| 6-Chloro-1H-Indole | Contains chlorine instead of bromine | Antifungal activity |

| Indole-3-carbonitriles | Various substitutions; studied for kinase inhibition | Strong DYRK1A inhibitors |

Case Studies

Several studies have highlighted the biological activities associated with indole derivatives:

- DYRK1A Inhibition Study : A series of indole derivatives were synthesized and tested for their ability to inhibit DYRK1A. The results indicated that modifications at specific positions significantly affected their inhibitory potency, with some compounds achieving IC50 values in the nanomolar range .

- Antimicrobial Screening : Research on related indole compounds demonstrated effective inhibition against MRSA strains, establishing a correlation between structural modifications and enhanced antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.